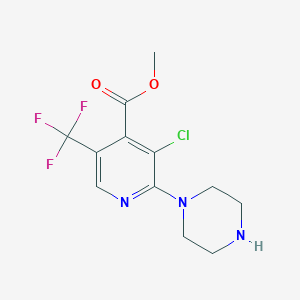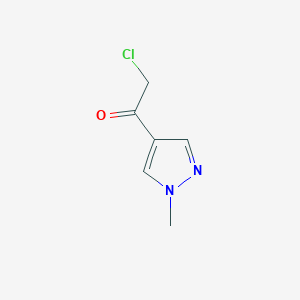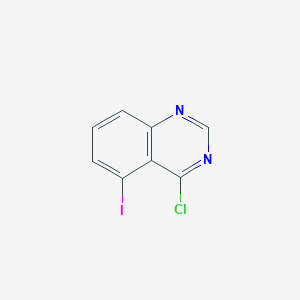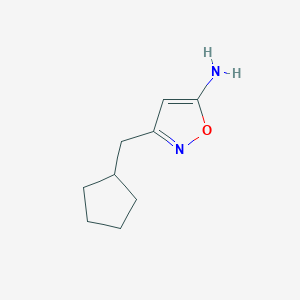![molecular formula C6H4ClN3 B1415193 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1048913-70-7](/img/structure/B1415193.png)
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Übersicht
Beschreibung
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular weight of 153.57 . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives has been reported in several studies . For instance, one study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited potential antitumor activities .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine are not detailed in the retrieved sources, compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: derivatives have shown promise as antimicrobial agents. Their ability to bind with various enzymes and receptors in biological systems makes them effective against a range of Gram-positive and Gram-negative bacteria, which are increasingly becoming multidrug-resistant . The triazole ring’s capacity to interact with microbial cell membranes contributes to its potency as an antimicrobial compound.
Antifungal Properties
Triazole compounds, including 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives, are well-known for their antifungal activities. They are a key component in several antifungal drugs like fluconazole and voriconazole, which are used to treat a variety of fungal infections . The triazole core interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Anticancer Activity
Research has indicated that triazole derivatives exhibit potential anticancer properties. They can act as inhibitors of various cancer cell lines, affecting cell proliferation and inducing apoptosis . The introduction of the 6-Chloro substituent may enhance these properties, offering a pathway for the development of new anticancer drugs.
Antiviral Effects
The structural flexibility of triazole derivatives allows for the creation of compounds with significant antiviral activities6-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be designed to target specific viral enzymes or replication processes, providing a basis for the development of novel antiviral therapies .
Antidiabetic Potential
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: is structurally similar to certain triazolo[4,3-a]pyrazine derivatives, which have been identified as having antidiabetic properties. These compounds can modulate blood sugar levels and are being explored as treatments for type II diabetes mellitus .
Agrochemical Applications
In the field of agrochemistry, triazole derivatives are used for their fungicidal properties to protect crops from fungal pathogens6-Chloro-[1,2,4]triazolo[4,3-a]pyridine could be utilized to synthesize novel agrochemicals that safeguard food resources while minimizing environmental impact .
Safety and Hazards
The safety data sheet for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding the formation of dust and aerosols, and handling in accordance with good industrial hygiene and safety practice .
Zukünftige Richtungen
The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine belongs, is considered an emerging privileged scaffold in medicinal chemistry . Future research may focus on the design and synthesis of novel analogues with improved potency, metabolic stability, and selectivity .
Wirkmechanismus
Target of Action
Triazolopyridine compounds have been known to interact with various targets, such as the mitogen-activated protein kinase 14 .
Mode of Action
Triazolopyridine compounds are known to interact with their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Triazolopyridine compounds have been associated with various biochemical pathways, depending on their specific targets .
Result of Action
Triazolopyridine compounds have been associated with various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of triazolopyridine compounds .
Eigenschaften
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSFULFENPUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
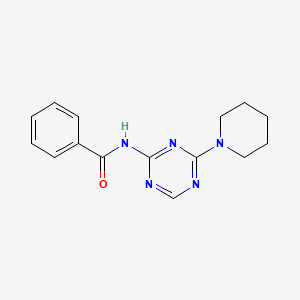
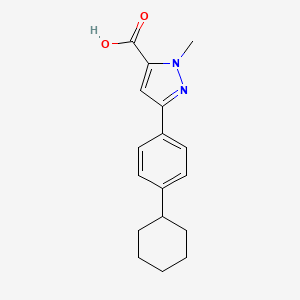
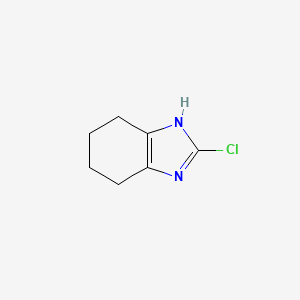
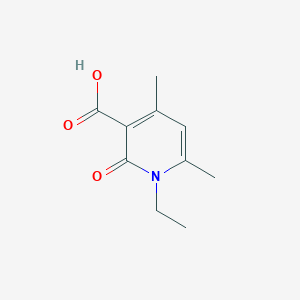

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)
